molecular formula C11H14N4O B3023461 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine CAS No. 1035840-63-1

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine

Cat. No.: B3023461
CAS No.: 1035840-63-1
M. Wt: 218.26 g/mol
InChI Key: OKOSZVYZLQWXIB-UHFFFAOYSA-N
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Description

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a piperidine ring attached to the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxazole ring. This can be achieved through various cyclization reactions, such as the condensation of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is scalable. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine: Similar structure with a pyrrolidine ring instead of a piperidine ring.

    1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine: Contains a methyl group on the oxazole ring.

    2-(Pyridin-2-yl)pyrimidine derivatives: Similar heterocyclic structure with a pyrimidine ring.

Uniqueness

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine is unique due to its specific combination of an oxazole ring fused to a pyridine ring with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSZVYZLQWXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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